molecular formula C11H18INO4 B8398656 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate

Cat. No.: B8398656
M. Wt: 355.17 g/mol
InChI Key: VGFYULNTTQXRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an iodine atom attached to the pyrrolidine ring, along with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common method includes the iodination of pyrrolidine derivatives followed by esterification reactions. The reaction conditions often require the use of specific reagents such as iodine, tert-butyl alcohol, and methyl alcohol under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used .

Scientific Research Applications

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The iodine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that lack the iodine substituent .

Properties

Molecular Formula

C11H18INO4

Molecular Weight

355.17 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3

InChI Key

VGFYULNTTQXRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round-bottom flask equipped with a magnetic stir bar and an addition funnel under N2 is added N-Boc-L-trans-4-hydroxy-proline methyl ester, PPh3 and anhydrous THF. The solution is cooled to 0 centigrade, DEAD in THF is added; followed by the addition of MeI. The reaction mixture is allowed to warm to ambient temperature and stirred for about 10 hours. The solvent is removed and the crude product is purified to afford 4-iodo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (31).
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